molecular formula C10H7BrN2O4 B1449595 Methyl 3-bromo-5-cyano-4-nitrophenylacetate CAS No. 1805521-76-9

Methyl 3-bromo-5-cyano-4-nitrophenylacetate

Cat. No.: B1449595
CAS No.: 1805521-76-9
M. Wt: 299.08 g/mol
InChI Key: UCJPWDXXCKRACJ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-cyano-4-nitrophenylacetate is an organic compound with the molecular formula C10H7BrN2O4 It is a derivative of phenylacetate, featuring bromine, cyano, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-5-cyano-4-nitrophenylacetate typically involves the bromination of methyl phenylacetate followed by nitration and cyanation. The process can be summarized as follows:

    Bromination: Methyl phenylacetate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.

    Nitration: The brominated intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.

    Cyanation: Finally, the nitrated intermediate undergoes cyanation using a suitable cyanating agent like copper(I) cyanide to introduce the cyano group at the 5-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-5-cyano-4-nitrophenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

    Substitution: Formation of substituted phenylacetates.

    Reduction: Formation of amino derivatives.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Methyl 3-bromo-5-cyano-4-nitrophenylacetate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential precursor for the development of pharmaceutical agents with antimicrobial or anticancer properties.

    Industry: Used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-cyano-4-nitrophenylacetate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the cyano and nitro groups can enhance its binding affinity to target proteins through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

  • Methyl 3-bromo-4-nitrophenylacetate
  • Methyl 3-cyano-4-nitrophenylacetate
  • Methyl 3-bromo-5-nitrophenylacetate

Comparison: Methyl 3-bromo-5-cyano-4-nitrophenylacetate is unique due to the presence of all three functional groups (bromo, cyano, and nitro) on the phenyl ring. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs, which may lack one or more of these groups. The presence of the cyano group, in particular, enhances its utility in the synthesis of heterocyclic compounds and as a precursor for pharmaceuticals.

Properties

IUPAC Name

methyl 2-(3-bromo-5-cyano-4-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-17-9(14)4-6-2-7(5-12)10(13(15)16)8(11)3-6/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJPWDXXCKRACJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C(=C1)Br)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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